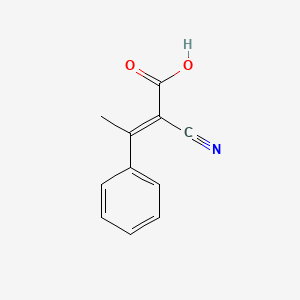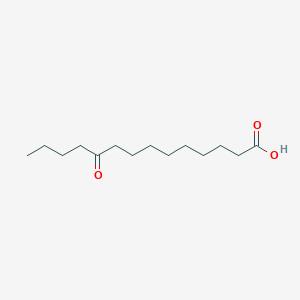
10-oxotetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-oxotetradecanoic acid, also known as 10-oxo-tetradecanoic acid, is a derivative of myristic acid. Myristic acid, or tetradecanoic acid, is a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH. The keto derivative, this compound, features a ketone functional group at the 10th carbon position, making it a unique compound with distinct chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-oxotetradecanoic acid can be synthesized through various methods. One common approach involves the oxidation of myristic acid using specific oxidizing agents. For instance, the oxidation of myristic acid with potassium permanganate (KMnO₄) under controlled conditions can yield this compound. Another method involves the use of chromium trioxide (CrO₃) in the presence of acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent and efficient production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
10-oxotetradecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming 10-hydroxy myristic acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) with acetic acid.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: 10-Hydroxy myristic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-oxotetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 10-oxotetradecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group allows it to participate in redox reactions, influencing cellular metabolic processes. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to altered lipid profiles.
Comparison with Similar Compounds
Similar Compounds
Myristic acid (tetradecanoic acid): A saturated fatty acid without the ketone group.
10-Hydroxy myristic acid: A hydroxyl derivative of myristic acid.
Lauric acid (dodecanoic acid): A shorter-chain saturated fatty acid.
Uniqueness
10-oxotetradecanoic acid is unique due to the presence of the ketone functional group at the 10th carbon position. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds. Its ability to undergo specific redox and substitution reactions makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H26O3 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
10-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChI Key |
NAIILRVCADAQBB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


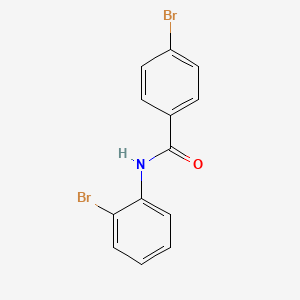
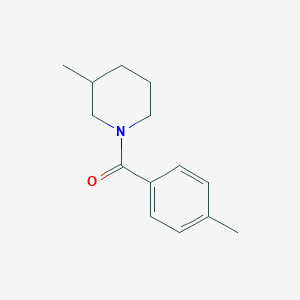
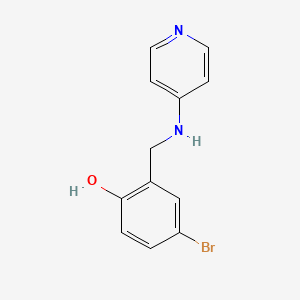
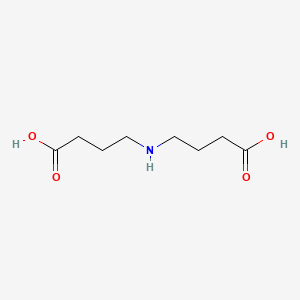
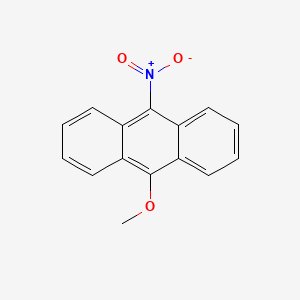
![1,5-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]pentane](/img/structure/B1637628.png)
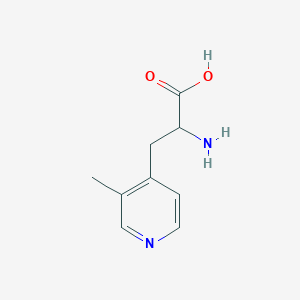
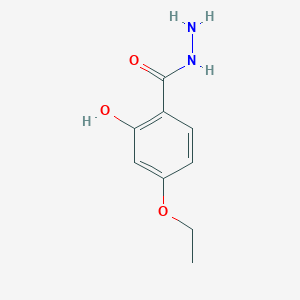
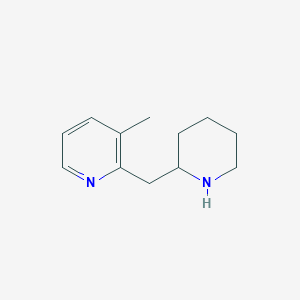
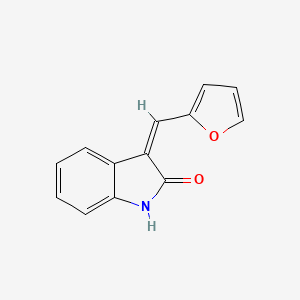
![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)
